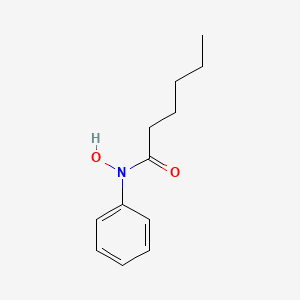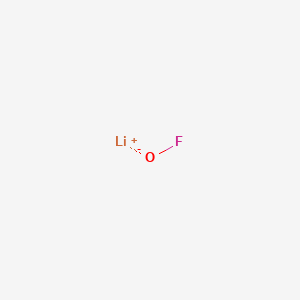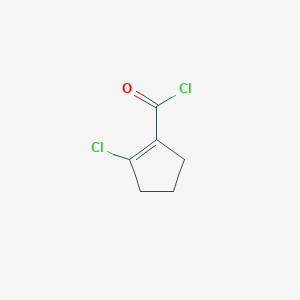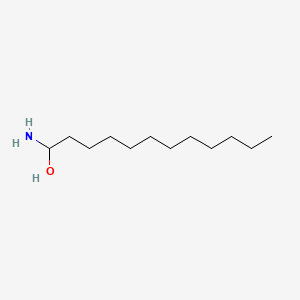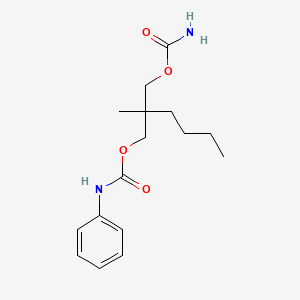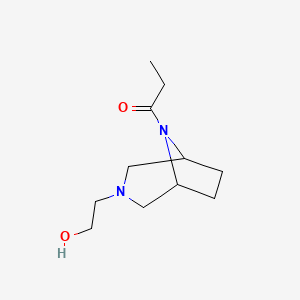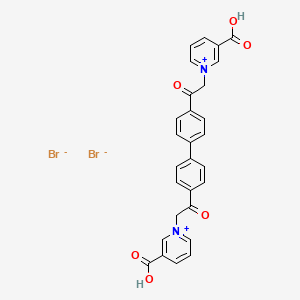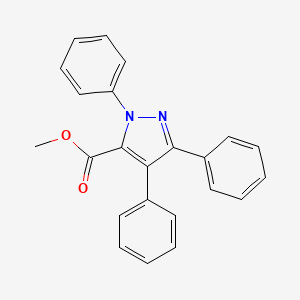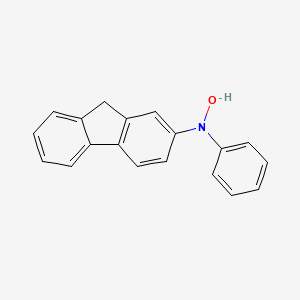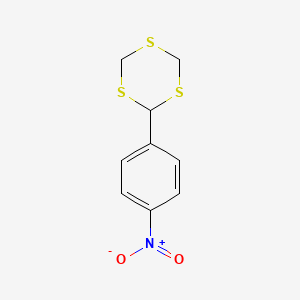
Carboxylatooxy carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylatooxy carbonate is a chemical compound with the molecular formula C₂O₆ It is known for its unique structure, which includes both carboxylate and carbonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carboxylatooxy carbonate can be synthesized through several methods. One common approach involves the reaction of a carboxylate salt with carbon dioxide under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the this compound bond. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of a continuous flow reactor also enables the efficient production of large quantities of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carboxylatooxy carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbon dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler carboxylate compounds.
Substitution: The carboxylate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions. These reactions are often performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides. These reactions usually require a base to facilitate the substitution process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carbon dioxide and water, while reduction reactions produce carboxylate salts.
Wissenschaftliche Forschungsanwendungen
Carboxylatooxy carbonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce carboxylate and carbonate functional groups into target molecules.
Biology: this compound is studied for its potential role in biological systems, particularly in the regulation of pH and carbon dioxide transport.
Medicine: This compound is investigated for its potential use in drug delivery systems, where it can act as a carrier for active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of carboxylatooxy carbonate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylate and carbonate functional groups, which can interact with different molecular targets and pathways. For example, in biological systems, this compound can participate in the regulation of pH and carbon dioxide transport by reacting with acids and bases.
Vergleich Mit ähnlichen Verbindungen
Carboxylatooxy carbonate can be compared with other similar compounds, such as:
Carbonates: These compounds contain the carbonate functional group and are commonly used in various industrial applications. This compound is unique in that it also contains a carboxylate group, which enhances its reactivity.
Carboxylates: These compounds contain the carboxylate functional group and are widely used in organic synthesis. This compound differs from simple carboxylates by the presence of the additional carbonate group, which provides unique chemical properties.
List of Similar Compounds
- Sodium carbonate
- Potassium carbonate
- Calcium carbonate
- Sodium carboxylate
- Potassium carboxylate
This compound stands out due to its dual functional groups, making it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
34099-48-4 |
|---|---|
Molekularformel |
C2O6-2 |
Molekulargewicht |
120.02 g/mol |
IUPAC-Name |
carboxylatooxy carbonate |
InChI |
InChI=1S/C2H2O6/c3-1(4)7-8-2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
XYXGFHALMTXBQX-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])OOC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


